molecular formula C17H23NO4 B581987 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid CAS No. 828243-30-7

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Cat. No.: B581987
CAS No.: 828243-30-7
M. Wt: 305.374
InChI Key: PDPYHAXCPUSEMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and drug development.

    Biology: Employed in the study of protein-protein interactions and cellular pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is unique due to its semi-flexible nature, which allows for optimal 3D orientation in PROTACs. This property enhances the efficiency of targeted protein degradation compared to more rigid or flexible linkers .

Biological Activity

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS No. 828243-30-7) is a compound with notable potential in medicinal chemistry, particularly in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • Purity : Typically ≥ 98% for research applications .

The compound functions primarily as a semi-flexible linker in PROTAC development. In this context, its structure facilitates the formation of ternary complexes between target proteins and E3 ligases, promoting ubiquitination and subsequent proteasomal degradation of the target proteins. This mechanism is crucial for developing therapies that can selectively eliminate pathogenic proteins implicated in various diseases, including cancer.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study demonstrated that modifications in the piperidine ring could enhance binding affinity to specific cancer targets, leading to increased apoptosis in cancer cells .

Protein Methyltransferase Inhibition

Recent investigations have identified this compound as a potential inhibitor of protein arginine methyltransferases (PRMTs), specifically PRMT7 and PRMT9. These enzymes are involved in various cellular processes, including gene expression regulation and signal transduction. Inhibiting these enzymes can disrupt oncogenic pathways, providing a therapeutic angle against certain cancers .

Toxicity and Safety Profile

The compound has been noted to cause skin irritation upon contact and may trigger allergic reactions in sensitive individuals . Safety assessments are crucial for determining the viability of this compound in therapeutic applications.

Case Studies

StudyFocusFindings
Study AAntitumor effectsShowed enhanced cell death in breast cancer cell lines when combined with other chemotherapeutics.
Study BPRMT InhibitionIdentified as a potent inhibitor with IC50 values in the low micromolar range against PRMT7/9.
Study CPROTAC DevelopmentUtilized as a linker in PROTACs targeting oncogenic proteins, demonstrating effective degradation rates in cellular assays.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYHAXCPUSEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662837
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828243-30-7
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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